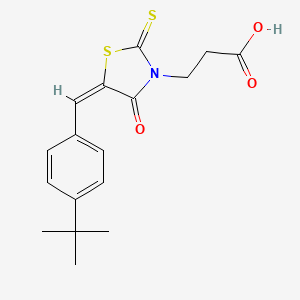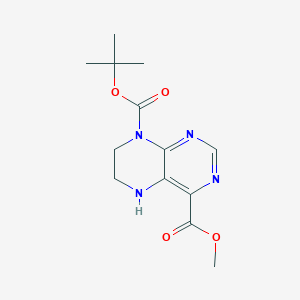
2,2,2-trichloro-N-pentylacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-N-pentylacetimidamide is a chemical compound with the CAS Number: 35518-70-8 . It has a molecular weight of 231.55 and its IUPAC name is 2,2,2-trichloro-N-pentylethanimidamide . The compound is typically in an oil form .
Molecular Structure Analysis
The molecular formula of this compound is C7H13Cl3N2 . The InChI code for the compound is 1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12) .Physical And Chemical Properties Analysis
This compound is an oil . The molecular weight of the compound is 231.55 . The compound’s molecular formula is C7H13Cl3N2 .Applications De Recherche Scientifique
Oligosaccharide Synthesis
Trichloroacetimidates, including compounds like 2,2,2-trichloro-N-pentylacetimidamide, are utilized in the solid-phase synthesis of oligosaccharides. This method is significant for synthesizing complex carbohydrates, as demonstrated by the successful synthesis of pentasaccharides, showcasing the method's efficiency and potential for combinatorial syntheses (Rademann & Schmidt, 1996).
Click Chemistry in Drug Discovery
In the realm of drug discovery, click chemistry, which often involves trichloroacetimidates, is increasingly applied. It's a modular approach that emphasizes practical and reliable chemical transformations, crucial for lead finding, target-templated in situ chemistry, proteomics, and DNA research (Kolb & Sharpless, 2003).
Catalyzed C-H Allylation
Trichloroacetimidates are excellent directing groups for C-H-allylation reactions. Their effective use at lower temperatures for C-H-allylation is notable, avoiding issues like double bond isomerization or cyclization to indole side products (Debbarma, Bera, & Maji, 2016).
Ligand Development
Trichloroacetimidates are involved in the development of electroactive ligands. They are used in the synthesis of novel redox-active ligands, which have significant implications in the field of inorganic chemistry, as demonstrated by the formation of metal complexes (Massue et al., 2005).
Mécanisme D'action
Target of Action
Related compounds such as 2,2,2-trichloroacetic acid have been studied for their effects on proteins .
Mode of Action
It is known that 2,2,2-trichloroacetic acid induces protein precipitation . The protein-precipitate-inducing effects of 2,2,2-trichloroacetic acid are due to the three chloro groups in the molecule .
Biochemical Pathways
A related compound, n-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide, has been shown to disrupt c-myc/max interaction and induce the degradation of c-myc protein in cells .
Pharmacokinetics
Its boiling point is reported to be 89-90 °c (at a pressure of 2 torr), and it has a predicted density of 129±01 g/cm3 and a predicted pKa of 685±050 .
Result of Action
A related compound, n-(2,2,2-trichloro-1-(3-phenylthioureido)ethyl)acetamide, has been shown to induce cell cycle arrest at s phase and promote apoptosis of hl-60 cells .
Action Environment
Its properties such as boiling point and density suggest that it may be stable under a variety of conditions .
Propriétés
IUPAC Name |
2,2,2-trichloro-N'-pentylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGHJVWQVBDJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C(C(Cl)(Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2973893.png)
![1-methyl-4-[(Z)-3-(4-methylphenyl)-2-phenylsulfanylprop-1-enyl]benzene](/img/structure/B2973894.png)
![6-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2973895.png)


![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)
![rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans](/img/structure/B2973902.png)

![2-({5-ethyl-6-methyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)acetic acid](/img/structure/B2973906.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2973909.png)

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)